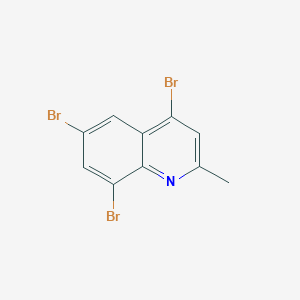

4,6,8-Tribromo-2-methylquinoline

Description

4,6,8-Tribromo-2-methylquinoline is a halogenated quinoline derivative characterized by bromine substituents at positions 4, 6, and 8, along with a methyl group at position 2. Its molecular formula is C₁₀H₇Br₃N, with a molecular weight of 401.89 g/mol. The compound’s planar quinoline backbone facilitates aromatic π–π interactions, as observed in structurally similar tribromoquinolines .

For example, 6,8-dibromoquinolines serve as intermediates for trisubstituted derivatives, suggesting a pathway involving sequential bromination and functionalization .

Applications: Halogenated quinolines are valued for their biological activities. Tribromoquinolines, including this compound, are investigated as precursors for anticancer agents due to their ability to inhibit tumor cell proliferation, as seen in studies on 6,8-dibromoquinoline derivatives .

Properties

CAS No. |

500579-52-2 |

|---|---|

Molecular Formula |

C10H6Br3N |

Molecular Weight |

379.87 g/mol |

IUPAC Name |

4,6,8-tribromo-2-methylquinoline |

InChI |

InChI=1S/C10H6Br3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 |

InChI Key |

MXEWLOUDZHZIQF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)Br |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below summarizes key structural and functional differences between 4,6,8-Tribromo-2-methylquinoline and related compounds:

Key Observations:

Substitution Patterns: this compound differs from 3,6,8-Tribromoquinoline in bromine positioning (4 vs. 3), which alters electronic distribution and steric effects. The methyl group at position 2 further enhances steric bulk compared to unsubstituted analogs . 4-Bromo-6,8-difluoro-2-methylquinoline replaces two bromines with fluorines, increasing electronegativity and polarity. This substitution likely improves solubility but reduces electrophilic reactivity compared to tribrominated analogs .

However, the additional bromine in the tribromo compound may enhance binding affinity to cellular targets, as seen in studies where bromine-rich quinolines showed superior inhibition of the MCF-7 cancer cell line . 6,8-Dibromo-2-methylquinoline derivatives with additional functional groups (e.g., 3-[(4-chlorobenzyl)oxy]) demonstrate antimicrobial activity, highlighting the role of substituent diversity in modulating biological effects .

Physical and Chemical Properties: The planar structure of 3,6,8-Tribromoquinoline facilitates π–π stacking, a feature shared with this compound. However, the methyl group in the latter may slightly distort planarity, affecting crystal packing . Fluorine substituents in 4-Bromo-6,8-difluoro-2-methylquinoline increase polarity, making it more amenable to aqueous reactions compared to bromine-dominated analogs .

Pharmacological Potential

- Anticancer Activity: Tribrominated quinolines show promise in inhibiting cancer cell proliferation. For instance, 6,8-dibromoquinoline derivatives exhibit IC₅₀ values in the micromolar range against MCF-7 cells, suggesting that the tribromo analog could display enhanced efficacy due to increased halogen bonding .

- Antimicrobial Applications: Derivatives like 6,8-Dibromo-3-[(4-chlorobenzyl)oxy]-2-methylquinoline demonstrate broad-spectrum antimicrobial activity, though their potency is lower compared to fluorinated analogs like 4-Bromo-6,8-difluoro-2-methylquinoline, which benefit from fluorine’s electronegativity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6,8-Tribromo-2-methylquinoline, and how do reaction conditions influence yield and purity?

- Methodology : Bromination of the quinoline core is critical. For example, bromination using N-bromosuccinimide (NBS) or bromine under controlled conditions (e.g., solvent polarity, temperature) is effective for introducing bromine atoms at specific positions . Multi-step synthesis involving halogenation and methylation may require optimization of catalysts (e.g., Bi(OTf)₃ for regioselective reactions) and purification via flash chromatography .

- Data Considerations : Industrial-scale methods often use strong acids/bases and high temperatures, but lab-scale protocols prioritize selectivity over yield. GC or HPLC purity assessments (>97%) are recommended for quality control .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns, with bromine-induced deshielding effects on adjacent protons .

- X-ray Crystallography : Resolves spatial arrangements of bromine and methyl groups (e.g., puckering parameters for quinoline rings) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ~344–360 g/mol for tribromo derivatives) .

Advanced Research Questions

Q. How do bromine substituents at the 4,6,8 positions influence electronic properties in materials science applications?

- Methodology : Bromine’s electron-withdrawing nature enhances quinoline’s π-accepting capacity, making it suitable for organic semiconductors. Cyclic voltammetry can quantify redox potentials, while UV-Vis spectroscopy tracks charge-transfer transitions .

- Data Contradictions : Some studies report reduced stability in thin films due to bromine’s steric bulk, whereas others highlight improved conductivity. These discrepancies may arise from crystallinity differences or solvent effects during deposition .

Q. How can researchers resolve contradictions in reported biological activities of brominated quinolines?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substitution patterns (e.g., 4,6,8-tribromo vs. 4,6-dibromo derivatives) using biochemical assays (e.g., enzyme inhibition) .

- Meta-Analysis : Aggregate data from PubChem or DSSTox to identify trends in IC₅₀ values or binding affinities .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.